molecular formula C18H19FN2O4 B1344871 [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid CAS No. 1142215-49-3

[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

Cat. No.: B1344871
CAS No.: 1142215-49-3
M. Wt: 346.4 g/mol
InChI Key: RVFXGUQNYNNKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid (molecular formula: C₁₈H₁₉FN₂O₄, molecular weight: 346.36 g/mol) is a bioactive small molecule characterized by a central glycine backbone substituted with a 4-fluorobenzylamino group and a 4-methoxyphenylamino moiety via an oxoethyl bridge . This compound is structurally distinct due to its dual aromatic substituents and acetic acid terminus, which could modulate solubility and binding affinity in biological systems .

Properties

IUPAC Name

2-(N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c1-25-16-8-6-15(7-9-16)21(12-18(23)24)11-17(22)20-10-13-2-4-14(19)5-3-13/h2-9H,10-12H2,1H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFXGUQNYNNKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid generally involves the following key steps:

  • Step 1: Formation of the 4-methoxyaniline derivative
    Starting from 4-methoxyaniline, protection or activation of the amino group may be performed to facilitate subsequent coupling.

  • Step 2: Introduction of the 2-oxoethyl moiety
    The 2-oxoethyl group is typically introduced via acylation reactions using reagents such as chloroacetyl chloride or glyoxylic acid derivatives, forming an amide or ketoamide intermediate.

  • Step 3: Coupling with 4-fluorobenzylamine
    The 4-fluorobenzylamine is reacted with the ketoamide intermediate to form the corresponding amino-keto linkage, yielding the key intermediate.

  • Step 4: Final acetic acid functionalization
    The amino acid moiety is introduced or finalized by reaction with glycine derivatives or by hydrolysis of ester intermediates to yield the free acid form.

This multi-step synthesis requires careful control of reaction conditions such as temperature, solvent choice, and pH to optimize yield and purity.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Amination/Protection 4-Methoxyaniline, protecting groups (e.g., Boc) Protect amino group if needed
2 Acylation Chloroacetyl chloride or glyoxylic acid derivatives, base (e.g., triethylamine) Forms ketoamide intermediate
3 Nucleophilic substitution 4-Fluorobenzylamine, solvent (e.g., DMF or DCM), mild heating Forms amino-keto linkage
4 Hydrolysis/Deprotection Acidic or basic hydrolysis, aqueous workup Yields free acetic acid functionality

Purification Techniques

  • Crystallization: Used to purify the final compound from reaction mixtures.
  • Chromatography: Techniques such as flash column chromatography or preparative HPLC are employed to separate impurities.
  • Recrystallization: Often performed from suitable solvents like ethanol or ethyl acetate to enhance purity.

Analytical Characterization

Research Findings on Preparation

  • The presence of the fluorine atom on the benzyl group influences the electronic properties of the molecule, affecting reactivity during synthesis and final compound stability.
  • The methoxy substituent on the phenyl ring enhances solubility and may affect the compound’s interaction in biological systems.
  • Multi-step synthesis requires optimization of reaction times and temperatures to minimize side reactions such as over-acylation or hydrolysis of sensitive intermediates.
  • Use of mild bases and controlled pH during coupling steps improves yield and reduces by-product formation.

Summary Table of Preparation Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Reaction Temperature 0–40 °C for acylation; 25–60 °C for coupling Controls reaction rate and selectivity
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol Solubility and reaction medium
Base Triethylamine, Pyridine Neutralizes acid by-products
Reaction Time 2–24 hours depending on step Ensures completion without degradation
Purification Method Chromatography, recrystallization Achieves high purity (>95%)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its structural similarity to natural substrates. It serves as a probe in biochemical assays to investigate enzyme kinetics and inhibition.

Medicine

While not used therapeutically, [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid can be employed in medicinal chemistry research to design and test new drug candidates. Its structural features make it a valuable scaffold for developing potential pharmaceuticals.

Industry

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzyl and methoxyphenyl groups facilitate binding to active sites, while the amino acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related molecules:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Bioactivity/Application Reference
Target Compound : [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid 4-Fluorobenzyl, 4-methoxyphenyl, oxoethyl bridge, acetic acid 346.36 Bioactive small molecule (specific activity not detailed)
I-23 : (S)-(4-(2-((2-...fluoro-1-oxopropan-2-yl)amino)-2-oxoethyl)phenyl) boronic acid 4-Fluorobenzyl, difluorophenyl, boronic acid ~600 (estimated) Anti-HIV activity (in vitro assay)
19s : 2-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid 4-Methoxyphenyl, phenoxy-methylpropanoic acid 357.39 Radiotherapy sensitizer (synthesis yield: 47.1%)
2-(4-Methoxyphenyl)-2-(5-oxo-4-phenyl-2,5-dihydro-2-furaniliden) acetic acid Dihydrofuran ring, 4-methoxyphenyl 324.30 (estimated) Isolated from lichen (Letharia vulpina); novel natural product
SKF-96365-HCl : 1-[b-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl]-1H-imidazole Dual 4-methoxyphenyl groups, imidazole 463.98 Ca²⁺ channel inhibitor
4-{[(4-methylphenoxy)acetyl]amino}benzoate derivatives Phenoxy-acetyl amino group, ester terminus ~300–400 Potential prodrug design (ester vs. acid termini impacts bioavailability)

Key Comparative Insights :

Unlike I-23 (), which includes a boronic acid group for anti-HIV activity, the target’s acetic acid group may favor solubility but limit cell permeability .

Substituent Effects: Fluorine atoms (4-fluorobenzyl in the target and I-23) enhance lipophilicity, critical for membrane penetration in therapeutic agents .

Functional Group Impact :

  • The acetic acid terminus in the target contrasts with ester derivatives (e.g., ), which may act as prodrugs. Ionized carboxylic acids generally exhibit higher aqueous solubility but reduced blood-brain barrier penetration .
  • Compounds with amide linkages (e.g., ’s 19s) show moderate synthetic yields (47–65%), suggesting comparable feasibility for the target’s synthesis, though specific data are unavailable .

Natural products with similar substituents (e.g., ’s lichen-derived compound) underscore the ecological relevance of such motifs in bioactive molecules .

Research Findings and Implications

  • Synthetic Accessibility : The absence of complex heterocycles in the target compound may streamline synthesis compared to pyrimidine-based () or spiro-imidazolidine derivatives () .
  • Structure-Activity Relationships (SAR) : The 4-fluorobenzyl group’s role in binding (as seen in I-23 and p300 degraders) suggests the target may interact with hydrophobic enzyme pockets or nucleic acid targets .
  • Pharmacokinetic Considerations : The acetic acid group likely improves renal clearance but may necessitate formulation adjustments to enhance oral bioavailability compared to ester prodrugs .

Biological Activity

The compound [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid (CAS Number: 1142215-49-3) is a bioactive small molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₈H₁₉FN₂O₄
  • Molecular Weight : 346.36 g/mol
  • Structure : The compound features a fluorobenzyl group and a methoxyphenyl moiety, contributing to its biological properties.

Research indicates that compounds similar to [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways critical for cell proliferation and apoptosis.

Anticancer Properties

Studies have shown that similar compounds demonstrate cytotoxic effects on various cancer cell lines. For instance, a related flavone acetic acid analogue has been reported to induce apoptosis in murine cells, suggesting potential for further exploration in human models .

Antimicrobial Activity

The compound exhibits antimicrobial properties against both bacterial and fungal strains. Research has indicated that related compounds can disrupt microbial cell membranes, leading to cell death .

Immunomodulatory Effects

There is emerging evidence that compounds with similar structures can modulate immune responses. For example, they may enhance cytokine production, which is crucial for immune system activation .

Case Studies

StudyFindings
Study on Flavone AnaloguesDemonstrated that flavone derivatives can induce chemokine expression in murine cells .
Antimicrobial ResearchFound that related compounds showed significant activity against Staphylococcus aureus and Candida albicans .
Cytotoxicity TestingEvaluated the cytotoxic effects on breast cancer cell lines, showing promising results for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.